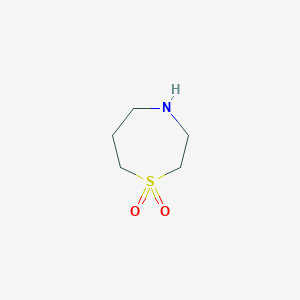

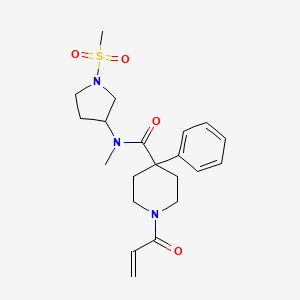

![molecular formula C18H15N5OS B2524585 6-(3-甲氧基苯基)-3-((吡啶-3-基甲基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 891095-56-0](/img/structure/B2524585.png)

6-(3-甲氧基苯基)-3-((吡啶-3-基甲基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" belongs to a class of heterocyclic compounds that have shown significant pharmaceutical importance, particularly in the realm of medicinal chemistry. These compounds, including various triazolo-pyridazine derivatives, have been the subject of research due to their potential therapeutic applications in areas such as anxiolytic activity, antitumor activity, and antidiabetic drug development .

Synthesis Analysis

The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions with specific reagents and conditions tailored to introduce the desired substituents onto the core structure. For instance, the synthesis of related compounds has been reported using starting materials such as acetic acid derivatives, hydrazinylpyridazine, and various catalysts and reagents like lutidine and TBTU in dry dichloromethane (DCM) . Another synthesis approach involves the one-pot mode using pyridine, dichloropyridazine, and tetrazole in toluene . These methods highlight the versatility and complexity of synthesizing triazolo-pyridazine derivatives.

Molecular Structure Analysis

The molecular structure of triazolo-pyridazine derivatives is characterized by the presence of a triazolo-pyridazine scaffold, which can be further substituted with various functional groups. The structure of these compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD technique . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand the molecular interactions and stability of these compounds .

Chemical Reactions Analysis

Triazolo-pyridazine derivatives can undergo various chemical reactions depending on their substituents. For example, cyclocondensation reactions with hydroxylamine or hydrazine can lead to the formation of new ring systems, as demonstrated in the synthesis of isoxazolo- and pyrazolo-triazolo-pyrimidines . These reactions are crucial for modifying the core structure to enhance biological activity or to study the structure-activity relationship.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-pyridazine derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and phenyl groups can affect the compound's solubility, stability, and reactivity. The HOMO-LUMO energy gap and global reactivity descriptors provide insights into the compound's chemical behavior, while intermolecular hydrogen bonding and other non-covalent interactions contribute to the compound's solid-state packing and stability .

科学研究应用

合成和生物活性

包括6-(3-甲氧基苯基)-3-((吡啶-3-基甲基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪及其类似物在内的杂环化合物的合成和研究由于其多样的生物活性而显示出重大的科学意义。这些化合物通过各种化学反应合成,旨在探索其在药物化学中的潜力。值得注意的是,由于哒嗪类似物的药学重要性,人们集中研究了具有哒嗪类似物的化合物的合成。例如,Sallam等人(2021 年)的一项研究涉及合成结构相似的化合物,强调了哒嗪类似物的药学相关性,特别是由于其杂环性质通常与重大的生物活性相关,因此在药物化学中具有相关性。使用光谱技术和晶体结构分析对该化合物进行了分析,突出了结构解析对于理解这些分子的生物活性的重要性 (Sallam 等人,2021 年)。

抗肿瘤和抗病毒活性

三唑并[4,3-b]哒嗪衍生物的抗肿瘤和抗病毒特性一直是研究的重点。这些化合物被设计为类似物,以探索其对各种癌细胞系和病毒的生物活性。例如,合成和生物评估3,6-二芳基-[1,2,4]三唑并[4,3-b]哒嗪作为抗微管蛋白剂显示出中等到强效的抗增殖活性,其中特定化合物对不同的癌细胞系显示出高度活跃的抗增殖活性。这些化合物有效地抑制了微管蛋白聚合并破坏了微管蛋白微管动力学,表明它们具有作为抗肿瘤剂的潜力 (Xu 等人,2016 年)。类似地,一些新合成的三唑并[4,3-b]哒嗪对甲型肝炎病毒显示出有希望的抗病毒活性,表明它们具有作为抗病毒剂的潜力 (Shamroukh 和 Ali,2008 年)。

属性

IUPAC Name |

6-(3-methoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-24-15-6-2-5-14(10-15)16-7-8-17-20-21-18(23(17)22-16)25-12-13-4-3-9-19-11-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYBFGJNZKGPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2524523.png)